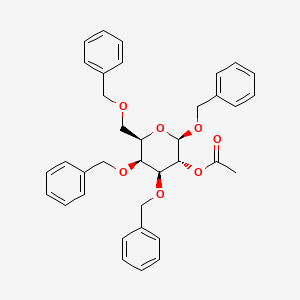
6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate is a biotinylated compound widely used in biochemical and proteomics research. It is known for its ability to bind strongly to streptavidin and avidin, making it a valuable tool in various biological assays and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate typically involves the biotinylation of aminohexyl isopropyl hydrogenphosphonate. The process begins with the activation of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC). The activated biotin is then reacted with aminohexyl isopropyl hydrogenphosphonate under mild conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrogenphosphonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phosphonate esters or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Substitution Products: Various substituted phosphonates and biotinylated derivatives.
Oxidation Products: Phosphonate esters and other oxidized biotinylated compounds.
Scientific Research Applications
6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate has a wide range of applications in scientific research:
Biochemistry: Used in affinity purification and labeling of proteins and nucleic acids.
Molecular Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Utilized in diagnostic assays and drug delivery systems.
Industry: Applied in the development of biosensors and bioanalytical devices
Mechanism of Action
The mechanism of action of 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate involves its strong binding affinity to streptavidin and avidin. This binding is due to the biotin moiety, which forms a stable complex with these proteins. The compound can be used to immobilize biotinylated molecules on streptavidin-coated surfaces, facilitating various biochemical assays and applications .
Comparison with Similar Compounds
Similar Compounds
- 6-N-Biotinylaminohexyl Hydrogenphosphonate
- N-Biotinyl-12-aminododecanoic Acid
- N-Biotinyl-12-aminododecanoyltobramycin Amide
- erythro-ω-Amino Sphingosine Biotinamide Phosphate
Uniqueness
6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate is unique due to its specific structure, which combines the biotin moiety with an aminohexyl isopropyl hydrogenphosphonate group. This structure provides enhanced binding affinity and stability, making it particularly useful in applications requiring strong and specific biotin-streptavidin interactions .
Properties
IUPAC Name |
oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]-propan-2-yloxyphosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N3O5PS/c1-14(2)27-28(25)26-12-8-4-3-7-11-20-17(23)10-6-5-9-16-18-15(13-29-16)21-19(24)22-18/h14-16,18H,3-13H2,1-2H3,(H2-,20,21,22,23,24)/p+1/t15?,16-,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWDCBDEYWFTBI-PQUAAJSLSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[P+](=O)OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[P+](=O)OCCCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O5PS+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL](/img/structure/B1139985.png)
![(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B1139987.png)








![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)


